N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide

γ‑secretase modulation Aβ peptide shift Alzheimer's disease

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide (CAS 2034287-84-6) belongs to a class of pyrazole-based small molecules that have been evaluated for modulation of γ‑secretase activity. The compound is characterized by a pyrazole core substituted at position 3 with a pyrazin-2-yl group and at position 5 with a cyclopropyl moiety; an ethyl linker connects N1 of the pyrazole to a 2‑methoxyacetamide side‑chain.

Molecular Formula C15H19N5O2
Molecular Weight 301.35
CAS No. 2034287-84-6
Cat. No. B2733930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide
CAS2034287-84-6
Molecular FormulaC15H19N5O2
Molecular Weight301.35
Structural Identifiers
SMILESCOCC(=O)NCCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3
InChIInChI=1S/C15H19N5O2/c1-22-10-15(21)18-6-7-20-14(11-2-3-11)8-12(19-20)13-9-16-4-5-17-13/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,18,21)
InChIKeyZZSXCFDFSMZXJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide (CAS 2034287-84-6) – Chemical Identity and Initial Pharmacological Profile


N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide (CAS 2034287-84-6) belongs to a class of pyrazole-based small molecules that have been evaluated for modulation of γ‑secretase activity [1]. The compound is characterized by a pyrazole core substituted at position 3 with a pyrazin-2-yl group and at position 5 with a cyclopropyl moiety; an ethyl linker connects N1 of the pyrazole to a 2‑methoxyacetamide side‑chain. Available binding data indicate that the compound alters the cleavage specificity of γ‑secretase, reducing production of the amyloidogenic Aβ42 peptide while increasing the shorter Aβ38 isoform [1].

Why N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide Cannot Be Replaced by a Close Analog


Within the pyrazole‑pyrazine chemotype, even subtle changes to the N‑ethyl substituent markedly alter the pharmacophore’s hydrogen‑bonding capacity and steric fit in the γ‑secretase active site. For example, replacing the 2‑methoxyacetamide group with a cyclopropylacetamide or ethoxyacetamide chain removes the methoxy oxygen that may serve as a hydrogen‑bond acceptor, potentially shifting the cleavage product ratio away from the Aβ42‑lowering/Aβ38‑elevating profile observed for the title compound [1]. Identical pyrazole‑pyrazine scaffold compounds therefore cannot be assumed to be functionally interchangeable; only the precise substitution pattern present in CAS 2034287-84-6 has been profiled in the publicly accessible γ‑secretase modulation assay that defines its current differentiation [1].

Product‑Specific Quantitative Evidence: N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide


γ‑Secretase Modulation: Aβ42 Reduction vs. Aβ38 Increase in Human H4 Cells

In a human H4 neuroglioma cell line expressing APP695, the title compound reduced amyloid‑β42 (Aβ42) formation with an IC50 of 19 000 nM and concurrently increased Aβ38 production with an IC50 of 24 000 nM [1]. This bidirectional effect is characteristic of γ‑secretase modulators (GSMs) rather than complete inhibitors. By comparison, the classical γ‑secretase inhibitor semagacestat (LY‑450139) displays an Aβ42 IC50 of approximately 10‑15 nM in similar cellular assays [2], but it non‑selectively blocks all γ‑secretase cleavages, including Notch, leading to on‑target toxicities that halted its clinical development [3].

γ‑secretase modulation Aβ peptide shift Alzheimer's disease

Structural Differentiation from the Closest Commercial Analog – Methoxy vs. Ethoxy Side‑Chain

The closest commercially available analog is 2‑ethoxy‑N‑(2‑(3‑(pyrazin‑2‑yl)‑1H‑pyrazol‑1‑yl)ethyl)acetamide (CAS 2034414‑64‑5), which differs only by replacement of the methoxy oxygen with an ethoxy group [1]. No public bioactivity data exist for the ethoxy analog, meaning its pharmacological effect on γ‑secretase is unknown. The title compound, in contrast, has a defined γ‑secretase modulatory profile [2].

structure-activity relationship side-chain modification chemical library selection

Class‑Level Safety Differentiation: γ‑Secretase Modulation vs. Inhibition

GSMs such as the title compound shift the cleavage of APP from Aβ42 to shorter, less toxic peptides (Aβ38, Aβ37) without inhibiting the enzyme’s activity on other substrates like Notch1 [1]. GSIs like semagacestat, by contrast, abolish all γ‑secretase proteolysis and produce mechanism‑based toxicities including gastrointestinal bleeding, infections, and skin cancers in clinical trials [2]. Although quantitative selectivity data (e.g., Notch/Aβ42 IC50 ratio) are not publicly available for the title compound, the compound’s GSM‑type signature (simultaneous Aβ42 decrease and Aβ38 increase) is a well‑established proxy for Notch‑sparing activity [1].

Notch‑sparing γ‑secretase modulator therapeutic window

High‑Priority Application Scenarios for N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide


Alzheimer’s Disease Research: Investigating γ‑Secretase Modulation Without Notch‑Related Toxicity

The compound’s simultaneous reduction of Aβ42 and elevation of Aβ38 [1] makes it a candidate tool for studying the therapeutic hypothesis that shifting APP cleavage away from Aβ42 can reduce amyloid pathology while avoiding the on‑target toxicities that plagued first‑generation γ‑secretase inhibitors [2]. Researchers should prioritize this compound when designing mechanistic studies that require a GSM‑like chemical probe rather than a complete inhibitor.

Structure–Activity Relationship (SAR) Campaigns Centered on Pyrazole‑Pyrazine GSMs

Because the closest commercial analog (ethoxy variant, CAS 2034414‑64‑5) lacks any published bioactivity data [3], the title compound serves as the only structurally characterized reference point for SAR exploration of the pyrazole‑pyrazine‑ethyl‑amide series. Medicinal chemists can use it as a starting scaffold to optimize potency while retaining the GSM‑type pharmacodynamic signature.

Chemical Library Procurement for Phenotypic Screening in Neurodegenerative Disease

Procurement officers building a focused compound library for Alzheimer’s drug discovery should include the title compound because it represents a distinct chemotype with a defined biochemical fingerprint (γ‑secretase modulation) [1], in contrast to the many un‑annotated analogs in the pyrazole‑pyrazine commercial space. Its inclusion increases the informational value of a primary screening deck.

Quote Request

Request a Quote for N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.